molecular formula C21H14Cl2N2O2 B10874539 2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B10874539
M. Wt: 397.2 g/mol
InChI Key: IQXSALSQMXIQJO-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2,4-dichlorobenzoyl chloride with 4-methoxyaniline, followed by cyclization to form the quinazolinone core. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.

Major Products Formed

    Oxidation: Formation of 2-(2,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE.

    Reduction: Formation of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2-DIHYDROQUINAZOLINONE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENYL)-3-PHENYL-4(3H)-QUINAZOLINONE: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    2-(2,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.

    2-(2,4-DICHLOROPHENYL)-3-(4-NITROPHENYL)-4(3H)-QUINAZOLINONE:

Uniqueness

The presence of both dichlorophenyl and methoxyphenyl groups in 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE imparts unique chemical and biological properties to the compound. These functional groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C21H14Cl2N2O2/c1-27-15-9-7-14(8-10-15)25-20(16-11-6-13(22)12-18(16)23)24-19-5-3-2-4-17(19)21(25)26/h2-12H,1H3

InChI Key

IQXSALSQMXIQJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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